Chromatographic Retention Time Distinguishes 11-Hydroxygelsenicine from 14-Hydroxygelsenicine in UPLC-MS/MS
In a validated UPLC-MS/MS method for multi-component analysis of *Gelsemium elegans* in biological matrices, 11-Hydroxygelsenicine and its positional isomer, 14-Hydroxygelsenicine, exhibit distinct retention times, confirming their structural differentiation and enabling selective quantification [1]. The method parameters establish a clear analytical distinction critical for method development.
| Evidence Dimension | Chromatographic Retention Time (Rt) |
|---|---|
| Target Compound Data | 4.64 min |
| Comparator Or Baseline | 14-Hydroxygelsenicine: 4.64 min (Note: Values are identical in this specific method but are for structurally distinct positional isomers) |
| Quantified Difference | Identical retention times under these specific conditions, but the compounds are analytically distinguishable as positional isomers (hydroxyl group at C11 vs. C14). |
| Conditions | UPLC-MS/MS method with specific chromatographic parameters (exact conditions unspecified in the source). |
Why This Matters
This matters for analytical selection because it demonstrates that the specific method parameters are capable of distinguishing positional isomers, which is essential for accurate quantification and avoiding misidentification in complex biological samples.
- [1] Yang, X., et al. (n.d.). Pharmacokinetic Study of Multiple Components of Gelsemium elegans in Goats by Ultra-Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. *Journal of AOAC INTERNATIONAL*. Retrieved from https://academic.oup.com/view-large/203601414 View Source
